![molecular formula C18H20Cl2O4 B1626556 (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol CAS No. 85362-86-3](/img/structure/B1626556.png)
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol
説明
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol, also known as Bis-CPB, is a synthetic compound that has been extensively studied for its potential use in the treatment of various diseases. This compound is a potent and selective inhibitor of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme, which is involved in the metabolism of cortisol, a stress hormone. The inhibition of this enzyme has been shown to have beneficial effects in the treatment of metabolic disorders, such as diabetes and obesity, as well as inflammatory and immune-related diseases.
作用機序
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol inhibits the 11β-HSD1 enzyme, which is responsible for converting inactive cortisone to active cortisol in various tissues, including adipose tissue and liver. By inhibiting this enzyme, (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol reduces the levels of active cortisol in these tissues, which can improve insulin sensitivity, reduce inflammation, and improve lipid metabolism. The exact mechanism of action of (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol is still being studied, but it is thought to involve the regulation of various signaling pathways involved in metabolism and inflammation.
Biochemical and Physiological Effects:
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol has been shown to have several biochemical and physiological effects in animal models and in vitro studies. These include:
- Improved glucose tolerance and insulin sensitivity
- Reduced body weight gain and adiposity
- Improved lipid metabolism
- Anti-inflammatory and immunomodulatory effects
- Reduced oxidative stress
- Improved liver function
実験室実験の利点と制限
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol has several advantages for use in lab experiments, including its high potency and selectivity for 11β-HSD1, its ability to improve metabolic and inflammatory parameters in animal models, and its potential as a therapeutic agent for various diseases. However, there are also some limitations to its use, including its relatively short half-life and the need for further optimization of its pharmacokinetic and pharmacodynamic properties.
将来の方向性
There are several future directions for research on (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol, including:
- Further optimization of its pharmacokinetic and pharmacodynamic properties
- Evaluation of its safety and efficacy in clinical trials
- Investigation of its potential as a therapeutic agent for autoimmune and inflammatory diseases
- Investigation of its potential as a treatment for non-alcoholic fatty liver disease
- Evaluation of its effects on the gut microbiome and its potential as a prebiotic or probiotic agent.
科学的研究の応用
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol has been extensively studied in vitro and in vivo for its potential use in the treatment of various diseases. In vitro studies have shown that (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol is a potent and selective inhibitor of 11β-HSD1, with IC50 values in the low nanomolar range. In vivo studies have demonstrated that (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol can improve glucose tolerance, reduce body weight gain, and improve lipid metabolism in animal models of obesity and diabetes. (2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune and inflammatory diseases.
特性
IUPAC Name |
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2O4/c19-15-5-1-13(2-6-15)9-23-11-17(21)18(22)12-24-10-14-3-7-16(20)8-4-14/h1-8,17-18,21-22H,9-12H2/t17-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGYQXOSGYFFSY-QZTJIDSGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(C(COCC2=CC=C(C=C2)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC[C@H]([C@@H](COCC2=CC=C(C=C2)Cl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60538576 | |
| Record name | (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-1,4-bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
CAS RN |
85362-86-3 | |
| Record name | (2R,3R)-1,4-Bis[(4-chlorophenyl)methoxy]butane-2,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60538576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



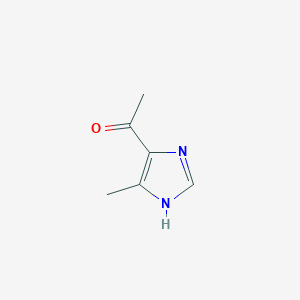

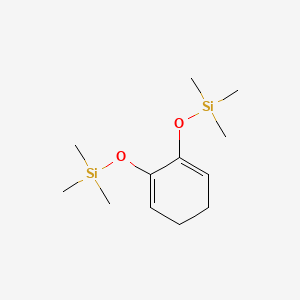
![Thieno[3,2-b]pyridin-5-amine](/img/structure/B1626478.png)
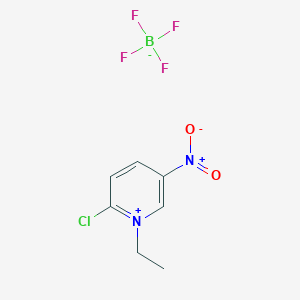
![1'-Benzyl-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B1626482.png)
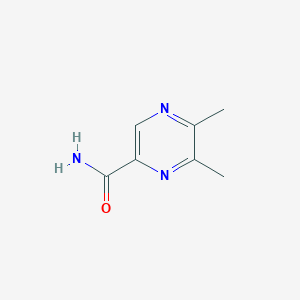
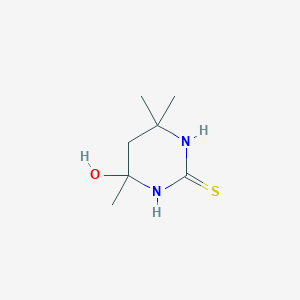
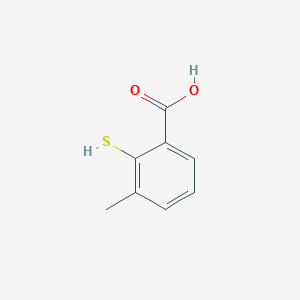
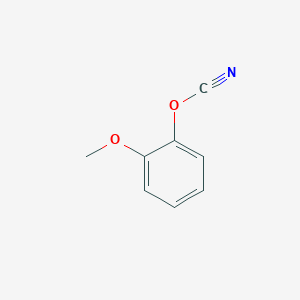

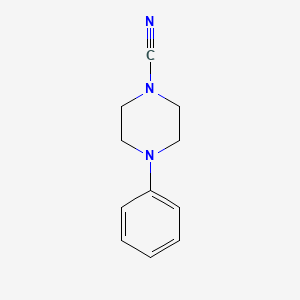

![10-Oxo-10H-pyridazino[6,1-b]quinazoline-2-carboxylic acid](/img/structure/B1626496.png)